![molecular formula C16H19N5O3 B2952607 N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1207045-47-3](/img/structure/B2952607.png)

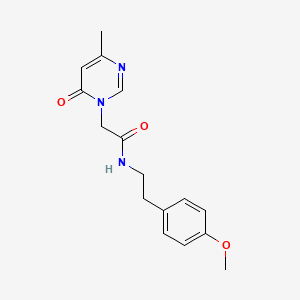

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

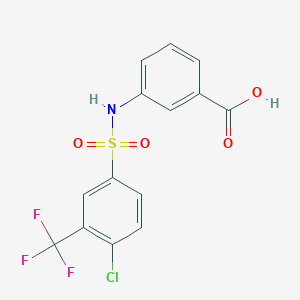

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

The metabolism, excretion, and pharmacokinetics of compounds related to pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For instance, the study by Shilling et al. (2010) on INCB018424, a potent inhibitor of Janus tyrosine kinase1/2, reveals insights into how similar compounds are absorbed, metabolized, and excreted in humans. This research shows that such compounds are rapidly absorbed, with the parent compound being the predominant circulating entity, indicating low metabolite burden. This knowledge could suggest how "N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide" might behave pharmacokinetically (Shilling et al., 2010).

Neuroinflammation Imaging

Compounds with affinities for certain receptors can be used in neuroimaging to assess neuroinflammation. Endres et al. (2009) introduced 11C-DPA-713 for PET imaging, targeting the translocator protein (TSPO) upregulated in activated microglia. Such studies indicate the potential of structurally related compounds for use in diagnostic imaging of neuroinflammatory conditions (Endres et al., 2009).

Insecticide Exposure

Research on exposure to organophosphorus and pyrethroid pesticides by Babina et al. (2012) and others highlights the importance of understanding environmental exposure to chemical compounds. While "this compound" is not directly linked to pesticides, the methodologies used to assess exposure and effects could apply to studying its environmental impact (Babina et al., 2012).

Anti-Inflammatory Applications

The development and evaluation of new non-steroidal anti-inflammatory drugs (NSAIDs) and their formulations, as discussed by Annunziato and di Renzo (1993), provide a framework for understanding how novel compounds might be assessed for anti-inflammatory properties. Such research can guide the therapeutic applications of "this compound" in treating conditions involving inflammation (Annunziato & di Renzo, 1993).

Wirkmechanismus

Target of action

The compound contains a pyrazole ring, which is a common motif in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Mode of action

For example, some pyrazole derivatives have been found to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the wide range of biological activities exhibited by pyrazole derivatives, it’s likely that multiple pathways could be involved .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, pyrazole derivatives can have a wide range of effects, from reducing inflammation to killing cancer cells .

Biochemische Analyse

Biochemical Properties

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclopropanases and pyrazolyl-binding proteins. These interactions often involve hydrogen bonding and hydrophobic interactions, influencing the compound’s stability and reactivity in biological systems .

Cellular Effects

This compound affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the activity of key signaling molecules such as kinases and transcription factors, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific biomolecules, resulting in enzyme inhibition or activation. This compound can inhibit enzymes like cyclopropanases by forming stable complexes, thereby preventing substrate access and subsequent reactions. Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions but may degrade under extreme pH or temperature variations. Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it may enhance cellular functions without significant toxicity. At higher doses, it can cause adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes biotransformation through processes such as hydroxylation, dealkylation, and conjugation, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with target biomolecules, thereby modulating its biological effects .

Eigenschaften

IUPAC Name |

N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-24-8-14(22)18-13-7-12(9-5-6-9)20-21(13)16-17-11-4-2-3-10(11)15(23)19-16/h7,9H,2-6,8H2,1H3,(H,18,22)(H,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGWCJTVAXTYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide](/img/structure/B2952538.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2952539.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B2952541.png)

![7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2952544.png)